molecular formula C21H24N2O5 B11048100 Ethyl 4-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate

Ethyl 4-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11048100
M. Wt: 384.4 g/mol
InChI Key: FKHJQMCFOVTEGS-UHFFFAOYSA-N
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Description

Ethyl 4-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate is a structurally complex ester derivative featuring an ethyl benzoate core linked via an amide bond to a 7,7-dimethyl-2,5-dioxo-octahydroquinoline moiety. This compound combines a benzoate ester group—a common motif in pharmaceuticals and polymers—with a bicyclic quinolin system, which may confer unique reactivity or biological activity.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 4-[(7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H24N2O5/c1-4-28-20(27)12-5-7-13(8-6-12)22-19(26)14-9-17(25)23-15-10-21(2,3)11-16(24)18(14)15/h5-8,14H,4,9-11H2,1-3H3,(H,22,26)(H,23,25)

InChI Key

FKHJQMCFOVTEGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the condensation of 7,7-dimethyl-2,5-dioxo-octahydroquinoline with ethyl 4-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the quinoline or benzoate moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoline compounds.

Scientific Research Applications

Ethyl 4-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells through the activation of specific signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate

Structural Differences: Unlike the target compound, Ethyl 4-(dimethylamino) benzoate lacks the octahydroquinolin moiety but includes a dimethylamino group at the para position of the benzoate ring. Functional Comparison:

  • Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino) benzoate acts as a co-initiator in resin cements, demonstrating higher degrees of conversion and superior physical properties compared to 2-(dimethylamino) ethyl methacrylate. Its electron-donating dimethylamino group enhances reactivity in photopolymerization, making it less dependent on additives like diphenyliodonium hexafluorophosphate (DPI) .
  • Applications : Primarily used in dental resins and adhesives due to its efficiency in free-radical polymerization.
Property Ethyl 4-{[...]octahydroquinolin...}benzoate Ethyl 4-(Dimethylamino) Benzoate
Core Structure Benzoate + octahydroquinolin Benzoate + dimethylamino group
Key Functional Groups Amide, ester, ketones Ester, dimethylamino
Primary Use Undocumented (potential pharmaceuticals) Polymer resin initiator
Reactivity Likely influenced by quinolin ketones High polymerization efficiency

Methyl Benzoate Pesticides

Structural Differences: Pesticide esters like methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (diclofop-methyl) feature chlorinated aromatic or heterocyclic substituents instead of the quinolin system . Functional Comparison:

  • Applications : These compounds are optimized for herbicidal activity via structural modifications (e.g., chlorine atoms, pyrimidine rings) that enhance lipid solubility and target binding.
  • Relevance to Target Compound: The target’s quinolin moiety may offer distinct bioactivity, but its lack of halogenation or phenoxy groups likely limits pesticidal utility.

Ethyl-4-(Oxindole) Benzoate Derivatives

Structural Differences: Schiff and Mannich bases derived from ethyl-4-(2-oxindolin-3-ylidene amino) benzoate incorporate oxindole rings rather than octahydroquinolin . Functional Comparison:

  • Pharmacological Activity: Oxindole derivatives exhibit antimicrobial properties, suggesting that the target compound’s quinolin system could similarly influence bioactivity. However, the quinolin ketones might alter binding affinity or metabolic stability.
  • Synthesis : Both classes utilize condensation reactions (e.g., amide bond formation), but the target compound’s bicyclic structure may require more complex cyclization steps.

Key Research Findings

  • Reactivity Trends: Ethyl 4-(dimethylamino) benzoate outperforms other amines in polymerization, highlighting the critical role of substituent electronic effects .
  • Structural-Activity Relationships: Chlorinated or heterocyclic substituents in benzoate esters dictate pesticidal activity, whereas nitrogen-containing rings (e.g., quinolin, oxindole) may favor pharmaceutical applications .
  • Synthetic Challenges: The target compound’s octahydroquinolin system likely demands multi-step synthesis, including cyclization and amidation, akin to spiro compounds in .

Biological Activity

Ethyl 4-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate is a complex organic compound that features a unique structure comprising an ethyl ester and a quinoline derivative. The presence of the dimethyl and dioxo groups in the octahydroquinoline structure enhances its potential biological activity and chemical reactivity.

Chemical Structure

The compound's molecular formula is C21H24N2O5C_{21}H_{24}N_{2}O_{5}. Its structure includes:

  • An ethyl benzoate moiety
  • An amino group connected to a quinoline ring system

Research indicates that this compound interacts with specific biological targets such as enzymes and receptors. This interaction can modulate their activity and lead to various biological effects. The exact pathways and molecular targets are still under investigation.

Potential Biological Activities

Preliminary studies suggest several potential biological activities for this compound:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains.
  • Anticancer Properties : Research indicates potential cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation in certain biological models.

Case Studies and Experimental Results

Several studies have explored the biological activity of related compounds with similar structures. Below is a summary of findings from relevant literature:

StudyCompoundBiological ActivityKey Findings
Ethyl 4-{[(7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoateAnticancerDemonstrated cytotoxicity against multiple cancer cell lines.
Related quinoline derivativesAntimicrobialInhibited growth of Gram-positive and Gram-negative bacteria.
Quinazoline analogsAnti-inflammatoryReduced inflammatory markers in animal models.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the reaction of suitable precursors under specific conditions. Common synthetic routes include:

  • Condensation Reactions : Involving the reaction between an amine and an acid chloride derivative.
  • Esterification : Formation of the ethyl ester from corresponding acids.

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